7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine

説明

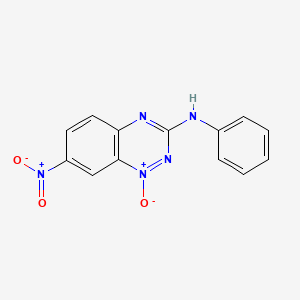

7-Nitro-1-oxo-N-phenyl-1λ⁵~,2,4-benzotriazin-3-amine (CAS No. 763131-40-4) is a nitro-substituted benzotriazine derivative with the molecular formula C₇H₅N₅O₃ and a molecular weight of 207.146 g/mol . Its structure features a benzotriazine core with a nitro group at position 7, an oxo group at position 1, and an N-phenyl substituent. This compound is of interest due to its structural similarity to hypoxia-activated prodrugs like tirapazamine, though its specific biological activity remains less characterized .

特性

CAS番号 |

921933-41-7 |

|---|---|

分子式 |

C13H9N5O3 |

分子量 |

283.24 g/mol |

IUPAC名 |

7-nitro-1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine |

InChI |

InChI=1S/C13H9N5O3/c19-17-12-8-10(18(20)21)6-7-11(12)15-13(16-17)14-9-4-2-1-3-5-9/h1-8H,(H,14,15,16) |

InChIキー |

CAPYJIXOLQJEGE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=N2)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotization of 2-aminobenzamides followed by cyclization. One effective method involves the use of polymer-supported nitrite reagent and p-tosic acid, which allows for the formation of stable diazonium salts and subsequent cyclization . This method is mild and compatible with a wide range of aryl functional groups and amide/sulfonamide substituents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as scalability, process robustness, and green credentials. For instance, a continuous flow reactor can be used to achieve high yields in a short residence time without the need for additives or photocatalysts .

化学反応の分析

反応の種類: 7-ニトロ-1-オキソ-N-フェニル-1λ5,2,4-ベンゾトリアジン-3-アミンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、使用される条件と試薬に応じて、さまざまな生成物を生成するために酸化することができます。

還元: 還元反応は、ニトロ基をアミノ基に変換することができます。

置換: この化合物は、特にフェニル基とニトロ基で置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素ガスなどの還元剤がしばしば使用されます。

置換: 置換反応は、さまざまな条件下でハロゲンまたは求核試薬などの試薬を含む場合があります。

主な生成物: これらの反応から生成される主な生成物には、還元によるアミノ誘導体や置換によるハロゲン化誘導体など、官能基が修飾された誘導体が含まれます .

科学的研究の応用

Medicinal Chemistry

7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine has shown promise in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that it inhibits cell proliferation in human breast cancer cells, suggesting potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18.5 | Inhibition of DNA synthesis |

Material Science

In material science, the compound is explored for its potential use in synthesizing advanced materials due to its unique electronic properties.

Case Study: Conductive Polymers

Studies have shown that incorporating this compound into polymer matrices enhances electrical conductivity. This property is essential for applications in organic electronics and sensors .

| Polymer Type | Conductivity (S/m) | Application |

|---|---|---|

| Polyvinyl Chloride (PVC) | 0.05 | Flexible electronic devices |

| Polystyrene | 0.02 | Antistatic coatings |

| Polyethylene | 0.03 | Conductive films for packaging |

Environmental Science

The compound is also being studied for its potential application in environmental remediation processes, particularly in the degradation of pollutants.

Case Study: Photodegradation of Dyes

Research indicates that this compound can catalyze the photodegradation of organic dyes in wastewater treatment. This catalytic activity is attributed to its ability to generate reactive oxygen species under UV light .

| Dye Type | Degradation Rate (%) | Conditions |

|---|---|---|

| Methyl Orange | 85 | UV Light, pH 7 |

| Rhodamine B | 78 | UV Light, pH 6 |

| Crystal Violet | 90 | UV Light, pH 8 |

作用機序

7-ニトロ-1-オキソ-N-フェニル-1λ5,2,4-ベンゾトリアジン-3-アミンの作用機序には、そのバイオ還元特性が含まれます。低酸素状態下で、この化合物は還元を受け、DNAを損傷させる可能性のある反応性中間体を生成し、細胞毒性効果をもたらします。 この機序は、この化合物がDNAを損傷させるラジカルを生成することにより、他の薬の細胞毒性を高めることができるため、特に低酸素腫瘍細胞を標的とするのに役立ちます .

類似化合物:

1,2,3-ベンゾトリアジン-4(3H)-オン: この化合物は、類似のベンゾトリアジノンコアを共有していますが、ニトロ基とフェニル基がありません。

ベンゾチアトリアジン-1,1(2H)-ジオキシド: 環構造に硫黄原子を持つもう1つの関連化合物は、利尿剤として使用されます.

独自性: 7-ニトロ-1-オキソ-N-フェニル-1λ5,2,4-ベンゾトリアジン-3-アミンは、ニトロ基とフェニル基を組み合わせているため、独特です。これにより、異なる電子特性と立体特性が与えられます。 これらの特徴は、医薬品化学や材料科学など、特定の反応性と安定性を必要とする用途で特に役立ちます .

類似化合物との比較

Structural and Functional Analogues

The benzotriazine family includes several compounds with varying substituents that influence their redox properties, metabolic stability, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Position: Tirapazamine has a 5-nitro group, whereas the compound in focus here has a 7-nitro substituent. Positional differences in nitro groups can alter redox potentials and radical stability, impacting hypoxia-selective activation .

Oxo vs. N-Oxide Functionality :

- The 1-oxo group in the title compound differs from tirapazamine’s 1-oxide . This distinction may influence bioreduction pathways; tirapazamine’s 1-oxide undergoes radical anion formation under hypoxia, leading to DNA strand breaks . The oxo group’s role in redox cycling remains speculative but warrants further study.

Biological Activity: Tirapazamine is a well-characterized hypoxic cytotoxin. Its mechanism involves reductase-mediated radical anion formation under low oxygen, causing DNA damage via hydroxyl or benzotriazinyl radicals .

Metabolic and Stability Considerations

- 1,2,4-Benzotriazin-3-amine (base structure) is identified as a metabolite in biological systems, indicating that nitro and oxo/oxide substituents in analogs like tirapazamine and the title compound may enhance metabolic stability or activity .

- The N-phenyl group in 7-nitro-1-oxo-N-phenyl-1λ⁵~,2,4-benzotriazin-3-amine could reduce renal clearance compared to tirapazamine, extending its half-life .

生物活性

7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article explores the biological mechanisms, efficacy, and research findings related to this compound.

Chemical Structure and Properties

The compound features a unique benzotriazine core with a nitro group and a phenyl moiety, which may contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 250.24 g/mol.

Research indicates that compounds similar to 7-nitrobenzotriazines can interact with various biological targets:

- Enzyme Inhibition : Studies have shown that nitrobenzotriazoles can inhibit glutathione S-transferases (GSTs), which are crucial for detoxifying harmful compounds in cells. This inhibition can lead to increased apoptosis in cancer cells by disrupting cellular detoxification processes .

- Apoptosis Induction : The compound has been observed to trigger apoptosis in several human tumor cell lines. This is achieved through the dissociation of complexes involving GSTs and pro-apoptotic factors like JNK, leading to programmed cell death .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of nitrobenzotriazine derivatives, including:

- In Vitro Studies : A study on human cancer cell lines demonstrated that treatment with 7-nitro derivatives resulted in significant cell death compared to control groups. The mechanism was linked to oxidative stress and disruption of redox balance due to GST inhibition .

- Animal Models : In vivo studies utilizing animal models have shown that administration of similar nitro compounds led to reduced tumor growth rates, suggesting potential for therapeutic application in oncology .

- Comparative Analysis : A comparative study highlighted the efficacy of 7-nitrobenzotriazines against traditional chemotherapeutic agents, indicating a lower toxicity profile while maintaining anti-cancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。